N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride hydrochloride
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Overview
Description
N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride hydrochloride is a chemical compound with a complex structure that includes a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride hydrochloride typically involves the reaction of N-methylpiperidine with chloromethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carbamic acid derivative.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis is typically carried out in the presence of water or aqueous base under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.
Hydrolysis Products: The primary product of hydrolysis is the corresponding carbamic acid.
Scientific Research Applications
N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function . The pathways involved in these interactions are still under investigation, but they are believed to include enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-piperidone
- N-methyl-4-piperidinol
- N-methyl-1-(1-methylpiperidin-4-yl)methanamine
Uniqueness
N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H18Cl2N2O |
---|---|
Molecular Weight |
241.16 g/mol |
IUPAC Name |
N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride;hydrochloride |
InChI |
InChI=1S/C9H17ClN2O.ClH/c1-11-5-3-8(4-6-11)7-12(2)9(10)13;/h8H,3-7H2,1-2H3;1H |
InChI Key |
PLLRJHYEHBJXAY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)CN(C)C(=O)Cl.Cl |
Origin of Product |
United States |
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